(S)-(-)-2-(Boc-amino)-1,5-pentanediol

Catalog No.
S1496795
CAS No.
162955-48-8
M.F
C10H21NO4
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Boc-amino)-1,5-pentanediol

CAS Number

162955-48-8

Product Name

(S)-(-)-2-(Boc-amino)-1,5-pentanediol

IUPAC Name

tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1

InChI Key

UBNNKNSFDFANKW-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCO)CO

Synonyms

(S)-(-)-N-Boc-2-Amino-1,5-pentanediol

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCO)CO

Synthesis of Chiral Building Blocks

(S)-(-)-2-(Boc-amino)-1,5-pentanediol serves as a crucial starting material for the synthesis of chiral building blocks. These building blocks are essential components in the construction of complex molecules, including:

  • Peptides and proteins: The diol group can be selectively transformed into various functional groups like carboxylic acids or amides, allowing for the creation of peptide bonds and the generation of peptide and protein structures with desired chirality.
  • Nucleic acids: Modifications of the diol group can lead to the formation of chiral units suitable for the construction of specific nucleic acid structures, potentially aiding in the development of novel therapeutic agents [].

Asymmetric Catalysis

The chiral nature of (S)-(-)-2-(Boc-amino)-1,5-pentanediol makes it a potential candidate for asymmetric catalysis. Asymmetric catalysts are crucial for the synthesis of enantiomerically pure compounds, which are essential in various fields, including drug discovery and material science. Research efforts are exploring the potential of this compound in developing new asymmetric catalysts for various organic transformations.

Development of Drug Delivery Systems

The unique properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol, including its chirality and ability to form various functional groups, are being investigated for the development of novel drug delivery systems. Researchers are exploring its use in designing drug carriers with controlled release properties and targeted delivery to specific tissues [].

(S)-(-)-2-(Boc-amino)-1,5-pentanediol has the molecular formula C₁₀H₂₁NO₄ and a molecular weight of 219.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in peptide synthesis to prevent premature reactions during the formation of peptide bonds. Its structure includes a pentanediol backbone, making it a versatile building block in various

Typical for amino alcohols and protected amines:

  • Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions: It can participate in coupling reactions with carboxylic acids or activated esters to form amides.
  • Reduction Reactions: The hydroxyl groups can be selectively reduced or modified to yield various derivatives .

While specific biological activities of (S)-(-)-2-(Boc-amino)-1,5-pentanediol are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Amino alcohols can display antimicrobial properties.
  • Neuroprotective Effects: Some derivatives are being researched for their potential neuroprotective effects in neurological disorders .

Various synthetic routes have been developed for (S)-(-)-2-(Boc-amino)-1,5-pentanediol:

  • Starting Materials: Typically synthesized from readily available precursors such as 1,5-pentanediol and Boc-protected amino acids.
  • Reagents Used: Common reagents include diisopropylcarbodiimide (DIC) for coupling reactions and tetra-n-butylammonium fluoride (TBAF) for deprotection of the Boc group.
  • Yield and Purity: The synthesis typically yields moderate to high purity products suitable for further applications .

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is primarily used in:

  • Peptide Synthesis: As a chiral building block in the production of peptides and other biologically active compounds.
  • Pharmaceutical Development: In the design of new drugs due to its structural versatility.
  • Chemical Research: As an intermediate in various organic synthesis pathways .

Interaction studies involving (S)-(-)-2-(Boc-amino)-1,5-pentanediol focus on its behavior in biological systems or its reactivity with other chemical entities. These studies help understand its potential pharmacological effects and interactions with enzymes or receptors. Specific studies may include:

  • Enzyme Kinetics: Investigating how the compound interacts with enzymes relevant to drug metabolism.
  • Binding Affinity: Evaluating its affinity towards biological targets such as receptors or proteins involved in disease processes .

Several compounds share structural similarities with (S)-(-)-2-(Boc-amino)-1,5-pentanediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S)-(-)-2-(Boc-amino)-1,4-butanediolShorter chainOne less carbon than pentanediol
(S)-(-)-3-(Boc-amino)-2-butanolIsomeric formDifferent position of Boc group
(S)-(-)-3-Amino-1-butanolUnprotected amineLacks Boc protection
(R)-(−)-2-Aminomethyl-1-butanolStructural isomerDifferent stereochemistry

These compounds highlight the structural versatility and functional diversity within this class of molecules. The unique features of (S)-(-)-2-(Boc-amino)-1,5-pentanediol stem from its longer carbon chain and specific chiral configuration, which may influence its reactivity and biological interactions compared to its counterparts.

The tert-butoxycarbonyl (Boc) group is a cornerstone for amino protection in diol synthesis due to its stability under basic conditions and selective acidolytic cleavage. For (S)-(-)-2-(Boc-amino)-1,5-pentanediol, Boc-protection typically involves reacting the primary amine of 1,5-pentanediol derivatives with di-tert-butyl dicarbonate (Boc₂O). Key methodologies include:

  • Aqueous-phase protection: A mixture of water, methanol, and triethylamine facilitates Boc incorporation without anhydrous conditions. This approach achieves yields of 90–97% for primary amines.
  • DMAP-catalyzed activation: In acetonitrile, 4-dimethylaminopyridine (DMAP) enhances Boc₂O reactivity, enabling efficient protection of sterically hindered amines.
  • Solid-supported bases: Sodium bicarbonate in biphasic systems (e.g., chloroform/water) minimizes side reactions, particularly for heat-sensitive substrates.

A comparative analysis of Boc-protection methods is shown below:

MethodSolvent SystemCatalyst/BaseYieldReference
Aqueous-phaseH₂O/MeOH/TEANone90–97%
DMAP-mediatedCH₃CNDMAP85–92%
Biphasic (chloroform/H₂O)CHCl₃/NaHCO₃Sodium bicarbonate80–88%

Stereoselective Approaches to Chiral 1,5-Pentanediol Derivatives

Stereocontrol in 1,5-pentanediol systems relies on chiral auxiliaries, enzymatic resolution, or asymmetric catalysis:

  • Organocatalytic monoacylation: Using thiourea-based catalysts, 1,5-pentanediol undergoes chemoselective monoacylation with >95% selectivity, preserving one hydroxyl group for subsequent Boc-protection.
  • Dynamic kinetic resolution (DKR): Racemic α-amino esters are hydrogenated via iridium or ruthenium catalysts (e.g., SpiroPAP–Ir), achieving enantiomeric excess (ee) >99% for (S)-configured products.
  • Chiral pool synthesis: Starting from L-amino acids, reductive amination or hydroxylation generates enantiopure 1,5-pentanediol scaffolds. For example, L-valine derivatives are converted to Boc-protected diols via Weinreb amide intermediates.

Catalytic Asymmetric Hydrogenation in Precursor Synthesis

Asymmetric hydrogenation of α,β-unsaturated ketones or imines provides direct access to chiral 1,5-pentanediol precursors:

  • Ru-catalyzed systems: Ruthenabicyclic complexes (e.g., RuCl[(S)-daipena][(S)-xylbinap]) hydrogenate α-amino ketones at 50 atm H₂, yielding β-amino alcohols with 98–99% ee.
  • Ir-catalyzed DKR: Iridium complexes with chiral PNN ligands enable hydrogenation of racemic α-aryl amino esters, achieving 88–97% ee for (1R,2R)-diols.
  • Enzymatic reduction: Alcohol dehydrogenases (e.g., from Lactobacillus brevis) reduce keto intermediates in microaqueous systems, producing diols at 63 g/L concentrations.

Table 2: Catalyst Performance in Asymmetric Hydrogenation

CatalystSubstrateeeProduct ConcentrationReference
RuCl[(S)-daipena][(S)-xylbinap]α-Amino ketones98–99%420 mM
SpiroPAP–IrRacemic α-amino esters97%366 mM
L. brevis ADHKeto intermediates95%63 g/L

Solid-Phase and Continuous-Flow Synthesis Techniques

Modern synthetic platforms enhance efficiency and scalability:

  • Solid-phase peptide synthesis (SPPS): Merrifield resin anchors Boc-protected amino diols, enabling iterative coupling-deprotection cycles. Post-synthesis, HF cleavage releases the product with >95% purity.
  • Continuous-flow Boc deprotection: Tubular reactors operating at 150°C with acetonitrile solvent remove Boc groups in <5 minutes, avoiding acidic conditions.
  • Integrated biocatalytic flow systems: Combining carboligases and alcohol dehydrogenases in flow reactors achieves space-time yields of 144 g/L·day⁻¹ for diol derivatives.

Figure 1: Continuous-Flow Setup for Boc Deprotection

  • Reactor: Stainless-steel coil (10 mL volume)
  • Conditions: 150°C, 20 bar pressure, 2 mL/min flow rate
  • Solvent: Anhydrous CH₃CN
  • Throughput: 1.2 g/hour of deprotected diol

The chemical compound (S)-(-)-2-(Boc-amino)-1,5-pentanediol, with the molecular formula C10H21NO4 and molecular weight of 219.28 g/mol, represents a significant chiral building block in modern synthetic chemistry [1]. This compound, bearing the Chemical Abstracts Service number 162955-48-8, possesses the International Union of Pure and Applied Chemistry name tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate [1]. The strategic importance of this molecule lies in its unique structural features, combining a tert-butoxycarbonyl protecting group with a chiral amino alcohol framework that enables diverse synthetic transformations [2].

Role in Enantioselective Synthesis of γ-Amino Alcohols

The application of (S)-(-)-2-(Boc-amino)-1,5-pentanediol in enantioselective synthesis of γ-amino alcohols represents a cornerstone of modern asymmetric catalysis [9]. Chiral γ-amino alcohols serve as prevalent structural motifs and building blocks in pharmaceuticals and bioactive molecules, making their efficient synthesis crucial for drug development [9].

Recent advances in iridium-catalyzed enantioselective synthesis have demonstrated exceptional efficacy in producing chiral γ-amino alcohols [9]. The development of tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds has enabled highly selective transformations [9]. These catalytic systems achieve remarkable reactivities and enantioselectivities in the asymmetric delivery of various chiral γ-amino alcohols, with yields reaching up to 99% and enantiomeric excess values exceeding 99% [9].

The industrial applicability of these methods has been demonstrated through gram-scale reactions with low catalyst loading, showing turnover numbers of 48,500 [9]. These processes have proven effective for the synthesis of important pharmaceutical intermediates, including precursors to (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine [9]. The versatility of these systems extends to both β-tertiary-amino ketones and β-secondary-amino ketones, providing broad substrate scope for synthetic applications [9].

Complementary approaches utilizing copper-catalyzed asymmetric synthesis have emerged as powerful alternatives [10]. The development of copper-based propargylic amination reactions has enabled the first general, enantioselective synthesis of γ-amino alcohols featuring tertiary carbon centers [10]. These protocols demonstrate user-friendly reaction conditions and construct reasonable scope of both alkynyl oxetanes and functional aromatic amines [10]. The synthetic potential of these chiral building blocks has been illustrated through extensive derivatization studies, showcasing their utility in drug discovery and development programs [10].

Synthesis MethodCatalyst SystemYield RangeEnantioselectivityTurnover Number
Iridium-catalyzed hydrogenationFerrocene-based phosphine ligandsUp to 99%>99% ee48,500
Copper-catalyzed aminationAlkynyl oxetane precursors50-99%High eeNot specified
Ruthenium-catalyzed insertionChiral-at-ruthenium catalystUp to 99%Up to 99% eeNot specified

Utility in Polymeric Thickener and Surfactant Development

The incorporation of (S)-(-)-2-(Boc-amino)-1,5-pentanediol derivatives in polymeric thickener and surfactant development represents an emerging area of materials chemistry [14]. Amine-based surfactant thickeners demonstrate effective thickening capabilities across the entire pH range while maintaining stability in chlorine and hydrogen peroxide bleach systems [14].

The fundamental mechanism underlying these applications involves the formation of rod-like micelles that spontaneously assemble in solution [14]. The viscosity enhancement achieved by these products results from the entanglement of rod-like micelles, with higher viscosity levels correlating to longer alkyl chain lengths of the surfactant hydrophobe [14]. The rheological profile of formulations can be precisely controlled through small amounts of additives, reducing the required concentration of amine-based surfactants to achieve desired viscosity levels [14].

Development of amino acid-based surfactants has gained significant attention due to their biodegradability and environmental compatibility [15]. The diversity of both natural and non-natural amino acids provides a strong foundation for synthesizing wide arrays of surfactants with controlled interfacial interactions and self-assembly processes [15]. These surfactants meet application-specific requirements ranging from enhanced foaming to controlled rheological properties across various industrial applications [15].

Polymeric sulfated amino acid surfactants represent a specialized class of versatile compounds with unique properties [17]. The synthesis involves chiral amino alcohols derived from L-leucinol, L-isoleucinol, and L-valinol, which are subsequently sulfated and polymerized [17]. These materials demonstrate exceptional performance characteristics in formulations requiring both cleaning and thickening properties [17].

Surfactant TypeKey FeaturespH StabilityApplications
Amine-based thickenersRod micelle formationEntire pH rangeCleaning formulations
Amino acid surfactantsBiodegradable, versatileVariableDrug delivery, flotation
Sulfated amino alcoholsHigh viscosity generationAcidic to neutralSpecialized formulations

Contributions to Sphingosine Analog Synthesis

The structural features of (S)-(-)-2-(Boc-amino)-1,5-pentanediol make it particularly valuable for sphingosine analog synthesis, where chiral amino alcohols serve as essential building blocks [21]. Chiral amino-triols represent important structural elements in sphingosine-like metabolites such as myriocin, which inhibits serine palmitoyl transferase and thereby affects ceramide and sphingolipid biosynthesis [21].

Sphingoid bases, also known as long-chain bases, constitute non-transient amino alcohol precursors to ceramide and complex sphingolipids [24]. The most frequently occurring mammalian sphingoid bases include sphingosine and dihydrosphingosine, commonly known as sphinganine [24]. These 18-carbon amino alcohols differ structurally by a trans-double bond located at C4, present in sphingosine but absent in sphinganine [24].

The biosynthesis of sphingoid bases involves multiple enzymatic steps beginning with the decarboxylating condensation of L-serine and activated fatty acyl coenzyme-A [24]. The choice of acyl-coenzyme A substrate is determined by the subunit composition of serine palmitoyltransferase enzyme, which performs the condensation reaction [24]. The resulting 3-ketodihydrosphingosine undergoes reduction by nicotinamide adenine dinucleotide phosphate-dependent 3-ketodihydrosphingosine reductase to produce sphinganine [24].

Synthetic approaches to sphingosine analogs have employed various strategies including Sharpless asymmetric dihydroxylation and cross-metathesis reactions [22] [23]. The key transformation in sphingosine synthesis involves cross-metathesis reactions for assembling polar head groups with aliphatic chains [22]. These methodologies enable the preparation of anti-vicinal amino alcohols with high selectivity, crucial for accessing sphingoid-type bases [23].

The development of directed Overman rearrangements has provided access to d-erythro-sphinganine and related compounds [23]. These transformations utilize palladium-catalyzed ether-directed rearrangements to achieve high diastereoselectivity in forming allylic anti-vicinal amino alcohols [23]. The products of these processes serve as versatile intermediates for various natural products including β-hydroxy-α-amino acids and alkaloids [23].

Sphingoid BaseStructure TypeBiosynthetic OriginSynthetic Approach
Sphingosine18-carbon amino alcohol with trans-double bondSalvage pathwayCross-metathesis assembly
Sphinganine18-carbon amino alcohol without double bondDe novo synthesisAsymmetric dihydroxylation
Phytosphingosine18-carbon amino triolEnzymatic hydroxylationDirected rearrangement

Solvent Effects on Boc-Protection Kinetics

The influence of solvent systems on Boc-protection kinetics represents one of the most significant factors controlling reaction efficiency and selectivity. Comprehensive kinetic studies have demonstrated that alcoholic solvents provide substantial rate enhancements compared to aprotic systems, with methanol showing a remarkable 70-fold increase in reaction rate compared to chloroform for aromatic amine substrates [3] [4]. This dramatic enhancement stems from the formation of hydrogen-bonded transition states that stabilize the nucleophilic attack of the amine on the Boc anhydride.
Quantum mechanical calculations have revealed that the rate enhancement in alcoholic solvents originates from a reduction in activation energy from 16.22 kcal/mol in the absence of methanol to 13.94 kcal/mol in its presence [4]. This 2.28 kcal/mol stabilization results from the formation of additional hydrogen bonds between methanol and both the carbonyl oxygen (O2') of the Boc anhydride and the second N-H bond of the amine substrate. The formation of these multiple hydrogen-bonding interactions creates a more organized transition state that facilitates the nucleophilic substitution mechanism.

The effectiveness of protic solvents follows the order trifluoroethanol > methanol > polar aprotic solvents > nonpolar solvents [5] [6]. Trifluoroethanol demonstrates superior performance due to its enhanced acidity (pKa 12.46) compared to methanol (pKa 15.5), which promotes more efficient protonation and subsequent fragmentation during deprotection processes. In thermal deprotection studies conducted under continuous flow conditions, complete conversion was achieved in trifluoroethanol at 120°C within 20 minutes, while methanol required 25 minutes under similar conditions [5].

The mechanistic basis for solvent-dependent rate variations lies in the differential stabilization of reaction intermediates and transition states. In aprotic solvents such as tetrahydrofuran and toluene, the absence of hydrogen-bonding capability results in significantly reduced reaction rates and higher activation barriers. These solvents require elevated temperatures (200-240°C) and extended reaction times (60-90 minutes) to achieve comparable conversion levels to those obtained in protic systems [5] [6].

Acid/Base-Catalyzed Deprotection Pathways

The deprotection of Boc protecting groups can proceed through multiple mechanistic pathways depending on the catalytic system employed. Acid-catalyzed deprotection represents the most commonly utilized approach, with detailed kinetic investigations revealing complex mechanistic behavior that varies significantly with the specific acid employed [7] [8].
Hydrochloric acid-catalyzed deprotection exhibits second-order kinetic dependence on acid concentration, indicating a mechanism involving two molecules of HCl in the rate-determining step [7] [8]. This behavior extends to other strong inorganic acids including sulfuric acid and methanesulfonic acid, suggesting a general mechanistic pathway involving initial protonation of the carbonyl oxygen followed by acid-catalyzed separation of the resulting ion-molecule pair. The proposed mechanism involves formation of a protonated tert-butyl carbamate that undergoes fragmentation with the assistance of a second acid molecule acting as a general acid catalyst.

In contrast, trifluoroacetic acid exhibits inverse kinetic dependence on the trifluoroacetate concentration, requiring large excesses of acid to achieve reasonable reaction rates [7] [8]. This anomalous behavior suggests a different mechanistic pathway where the trifluoroacetate anion competes with the substrate for protonation sites, effectively inhibiting the deprotection process at higher concentrations.

Base-catalyzed deprotection pathways represent an alternative approach that proceeds through fundamentally different mechanistic routes. Under strongly basic conditions, such as treatment with sodium hydride, Boc groups can undergo N→O migration rather than simple deprotection [9] [10]. This process involves formation of an alkoxide intermediate that attacks the carbonyl carbon of the Boc group, leading to an unusual nine-membered ring transition state and subsequent formation of O-Boc products. This migration pathway provides a method for selective functionalization where O-allylation or O-benzylation can be achieved without interference from hydroxyl group reactions.

Lewis acid-mediated deprotection offers enhanced selectivity compared to Brønsted acid systems. Aluminum trichloride and zinc bromide facilitate deprotection through coordination to the carbonyl oxygen rather than protonation, enabling selective removal of Boc groups in the presence of other acid-sensitive functionalities [11]. Zinc bromide demonstrates particular selectivity for secondary N-Boc groups over primary N-Boc groups, providing opportunities for orthogonal protection strategies.

Hydrogen-Bonding Interactions in Transition States

The role of hydrogen-bonding interactions in controlling Boc group dynamics extends beyond simple solvent effects to encompass fundamental aspects of molecular recognition and conformational control. Detailed studies of hydrogen-bonding patterns reveal complex networks of interactions that significantly influence both protection and deprotection processes [12] [13] [4].
The formation of Boc-protected products involves transition states stabilized by intramolecular hydrogen bonds between the amine N-H and the carbonyl oxygen of the Boc anhydride [4]. Quantum mechanical analysis demonstrates that this interaction leads to a six-membered ring transition state that reduces the activation barrier by approximately 2.3 kcal/mol compared to pathways lacking this stabilization. The geometric constraints imposed by this hydrogen-bonding interaction also contribute to the stereochemical outcome of the protection reaction.

Carbamate rotamer equilibria represent another critical aspect of hydrogen-bonding control in Boc systems. While anti-rotamers are typically favored by 1.0-1.5 kcal/mol due to steric and electrostatic considerations, hydrogen-bonding interactions can significantly perturb this equilibrium [12] [13]. Intermolecular hydrogen bonds involving the carboxylic acid functionality in N-Boc amino acids promote syn-rotamer formation through dimeric structures, with the proportion of syn-rotamers increasing with concentration in a manner consistent with an aggregation process.

The influence of external hydrogen-bond acceptors and donors on rotamer equilibria has been systematically studied using designed systems containing pyridyl groups and carboxylic acid functionalities [12]. These studies reveal that specific hydrogen-bonding patterns can selectively stabilize particular rotameric forms, providing a basis for conformational control in molecular devices and drug design applications.

The resonance stabilization of carbamate groups contributes an additional 3-4 kcal/mol of stabilization compared to simple amides, with this effect arising from delocalization across the N-C(O)-O framework [14]. This resonance reduces the rotational barrier around the C-N bond and enhances the electrophilic character of the carbonyl carbon, making carbamates more reactive toward nucleophilic attack than their amide counterparts.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(2S)-1,5-dihydroxypentan-2-yl]carbamate

Dates

Last modified: 08-15-2023

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